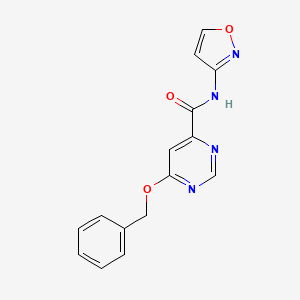

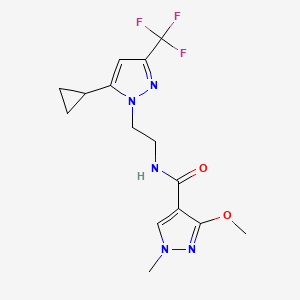

![molecular formula C22H30N4OS B2529080 5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1005050-77-0](/img/structure/B2529080.png)

5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex organic molecule that likely exhibits significant biological activity due to the presence of multiple heterocyclic structures within its framework. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with triazole and thiazole moieties, which are known for their potential antifungal and kinase inhibitory activities .

Synthesis Analysis

The synthesis of related compounds involves the use of catalysts such as 4-dimethylaminopyridine (DMAP) under microwave irradiation, starting from precursors like thienopyridine hydrazide and substituted aromatic nitriles . This suggests that the synthesis of the compound may also involve similar catalytic systems and starting materials, potentially under conditions that favor the formation of triazole and thiazole rings.

Molecular Structure Analysis

Compounds with triazolothiadiazin and triazolobenzothiazole structures have been reported to exhibit specific conformations and intermolecular interactions. For instance, the triazolothiadiazin compound studied shows an intramolecular hydrogen bond forming an S(6) ring motif and displays a twist-boat conformation in the thiadiazine ring . These structural features could influence the biological activity of the compound by affecting its binding to biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often evaluated in the context of their potential as inhibitors or antifungal agents. For example, the triazole moiety is known to bind to the active site of fungal enzymes like P450 cytochrome lanosterol 14 α-demethylase, which is crucial for antifungal activity . Similarly, imidazole derivatives have been synthesized to inhibit kinases such as TGF-β type I receptor kinase . These insights suggest that the compound may also interact with biological enzymes or receptors through its triazole and thiazole components.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by their ADMET profiles, which predict their drug-likeness. The compounds with triazole and thiazole structures have shown good drug-like properties, indicating favorable absorption, distribution, metabolism, excretion, and toxicity profiles . This implies that the compound "5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" may also possess similar properties conducive to its development as a therapeutic agent.

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

A significant application of compounds related to 5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is their potential in antimicrobial activities. For instance, Joshi et al. (2021) synthesized a series of 3-(4-isopropylphenyl)-6-substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and found them to exhibit interesting antibacterial and antifungal activity (Joshi, Dhalani, Bhatt, & Kapadiya, 2021). Similarly, compounds containing the 1,2,4-triazole moiety synthesized by Bektaş et al. (2007) were screened for antimicrobial activities, showing good or moderate effectiveness against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis and Characterization Techniques

The synthesis and characterization of related compounds provide insights into the chemical properties and potential applications of these compounds. Taha (2008) detailed the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, which could offer a framework for understanding the chemical behavior of similar compounds (Taha, 2008).

Antifungal Potential

Compounds structurally related to 5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have been investigated for their antifungal properties. For example, Sangshetti et al. (2014) synthesized a series of 5-((5-substituted-1 H -1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines and found compound 5g to be potent against Candida albicans (Sangshetti, Khan, Chouthe, Damale, & Shinde, 2014).

Water Decontamination

Another potential application is in environmental science, particularly in water decontamination. Hozien et al. (2021) developed a one-pot synthesis protocol for triazole derivatives and investigated their application in removing heavy metal ions and inorganic anions from water, showing up to 76.29% effectiveness for metal ions and up to 100% for inorganic anions (Hozien, EL-Mahdy, Ali, Markeb, & El-Sherief, 2021).

Mécanisme D'action

The mechanism of action would depend on the specific biological activity of the compound. Many biologically active compounds work by binding to a specific protein or enzyme, altering its activity. The specific shape and functional groups of the compound would determine which proteins it can bind to .

Orientations Futures

Propriétés

IUPAC Name |

5-[(3,5-dimethylpiperidin-1-yl)-(4-propan-2-ylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4OS/c1-13(2)17-6-8-18(9-7-17)19(25-11-14(3)10-15(4)12-25)20-21(27)26-22(28-20)23-16(5)24-26/h6-9,13-15,19,27H,10-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFDAWJCAMRPEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(C2=CC=C(C=C2)C(C)C)C3=C(N4C(=NC(=N4)C)S3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

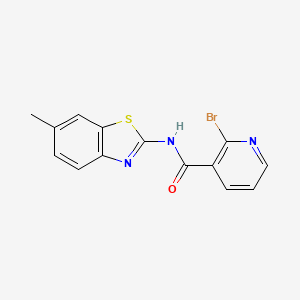

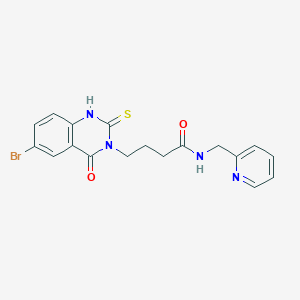

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2529001.png)

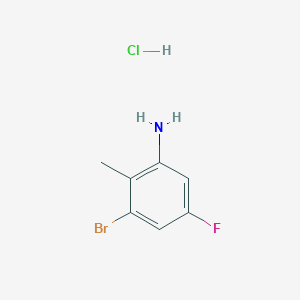

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2529005.png)

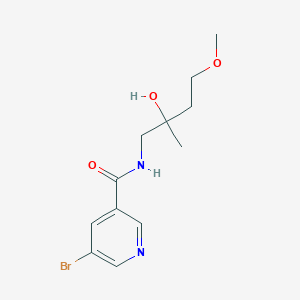

![4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2529010.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)

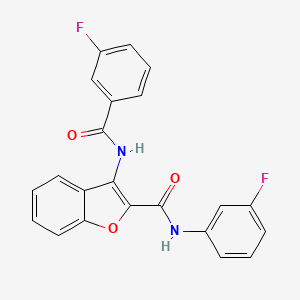

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2529019.png)

![Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate](/img/structure/B2529020.png)